

An In-depth Technical Guide to Diphenylacetyl Chloride (CAS 1871-76-7)

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Compound of Interest

Compound Name: *Diphenylacetyl chloride*

Cat. No.: *B195547*

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For Researchers, Scientists, and Drug Development Professionals

Diphenylacetyl chloride, with the CAS number 1871-76-7, is a highly reactive acyl chloride that serves as a critical building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and its role in drug discovery.

Chemical and Physical Properties

Diphenylacetyl chloride is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[1] It is sensitive to moisture and will hydrolyze to form diphenylacetic acid and hydrochloric acid.[2] Proper handling in a dry, inert atmosphere is therefore crucial to maintain its reactivity.

Table 1: Physical and Chemical Properties of **Diphenylacetyl Chloride**

Property	Value	Reference(s)
CAS Number	1871-76-7	[3]
Molecular Formula	C ₁₄ H ₁₁ ClO	[3]
Molecular Weight	230.69 g/mol	[3]
Melting Point	49-53 °C	[4]
Boiling Point	175-176 °C at 17 mmHg	[4]
Appearance	White to pale cream or pale yellow to yellow to pale brown or pale pink to pale gray crystals or powder	[1]
Solubility	Soluble in toluene	[1]
InChI Key	MSYLETHDEIJMAF-UHFFFAOYSA-N	[2]

Spectroscopic Data

The structural identity of **Diphenylacetyl chloride** can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **Diphenylacetyl Chloride**

Technique	Key Data Points	Reference(s)
¹³ C NMR	Spectra available for reference.	[5][6]
IR Spectrum	Data available for reference.	[2]
Mass Spectrometry	Electron ionization mass spectrum available.	[2]

Synthesis of Diphenylacetyl Chloride

Diphenylacetyl chloride is most commonly synthesized from diphenylacetic acid. The reaction involves the conversion of the carboxylic acid to the acid chloride using a chlorinating agent, typically thionyl chloride.^{[3][7]}

Experimental Protocol: Synthesis from Diphenylacetic Acid

This protocol is adapted from a procedure in Organic Syntheses.^[3]

Materials:

- Diphenylacetic acid (0.236 mole)
- Thiophene-free, anhydrous benzene (150 ml)
- Thionyl chloride (1.11 mole)
- Anhydrous hexane

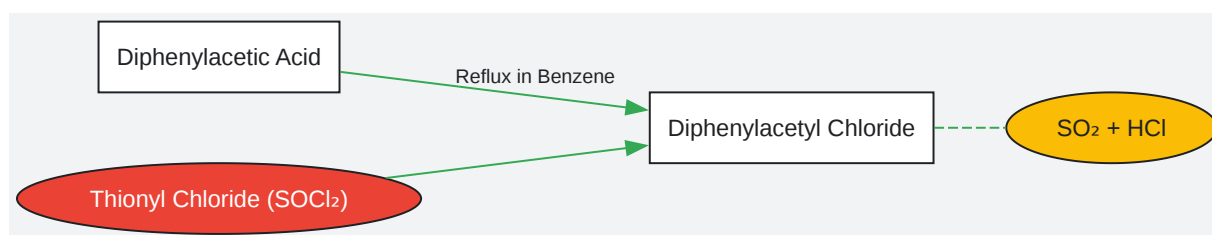
Procedure:

- A 500-ml, three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.
- The flask is charged with diphenylacetic acid and anhydrous benzene.
- The mixture is heated to reflux, and thionyl chloride is added dropwise over 30 minutes.
- Reflux is continued for an additional 7 hours.
- Benzene and excess thionyl chloride are removed by distillation under reduced pressure.
- To remove residual thionyl chloride, 100 ml of anhydrous benzene is added and subsequently removed by distillation under reduced pressure.
- The resulting pale yellow oil is dissolved in refluxing, anhydrous hexane.
- The hot solution is treated with charcoal and filtered.

- The filtrate is chilled to 0 °C in a sealed flask to induce crystallization.
- The colorless crystalline product is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum.

Yield: 77–84%^[3]

Diagram 1: Synthesis of **Diphenylacetyl Chloride**



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Caption: Synthesis of **Diphenylacetyl Chloride** from Diphenylacetic Acid.

Key Reactions and Applications in Drug Development

Diphenylacetyl chloride is a versatile reagent, primarily utilized for acylation reactions. Its applications are particularly significant in the synthesis of pharmaceutically active compounds.

Preparation of N-Substituted Amides

A fundamental application of **Diphenylacetyl chloride** is in the synthesis of N-substituted amides, which are prevalent in many biologically active molecules.^[7]^[8]

This is a general procedure for the synthesis of an N-substituted amide.^[7]^[9]

Materials:

- Primary or secondary amine (1.0 eq)

- Triethylamine (1.5 eq)
- Anhydrous dichloromethane (DCM)
- **Diphenylacetyl chloride** (1.1 eq)

Procedure:

- The amine and triethylamine are dissolved in anhydrous DCM and the solution is cooled to 0 °C in an ice bath.
- A solution of **Diphenylacetyl chloride** in anhydrous DCM is added dropwise to the cooled amine solution.
- The reaction mixture is stirred at room temperature for 4-6 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography.

Diagram 2: General Workflow for N-Substituted Amide Synthesis



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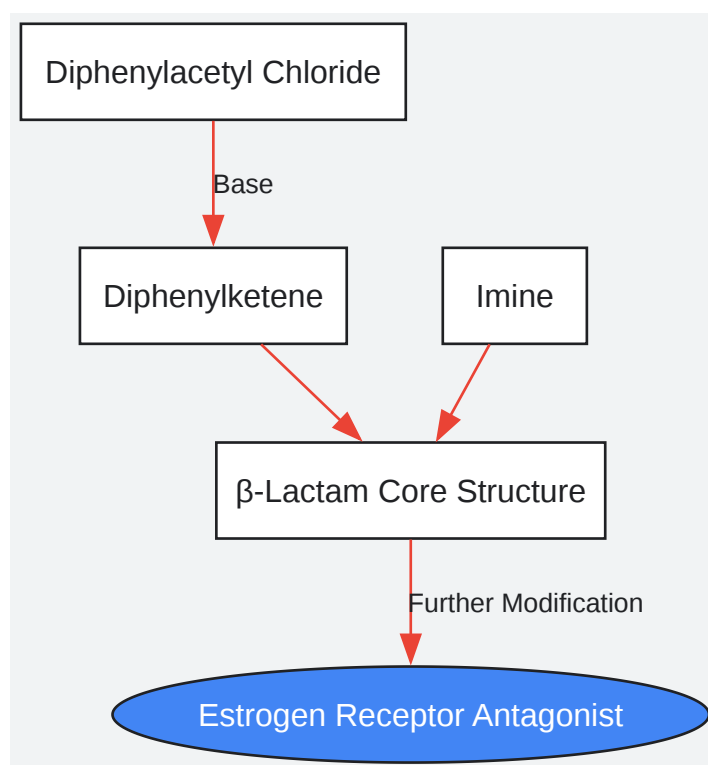
Caption: Experimental workflow for the synthesis of N-substituted amides.

Synthesis of β -Lactam Estrogen Receptor Antagonists

Diphenylacetyl chloride is a key reagent in the Staudinger synthesis of β -lactams.[10] Certain β -lactams incorporating a diphenylacetyl moiety have been investigated as estrogen receptor (ER) antagonists, which are crucial in the treatment of hormone-dependent breast cancers.[10] [11] These compounds are designed to bind to the estrogen receptor, blocking the proliferative effects of estrogen.[11]

The general strategy involves the [2+2] cycloaddition of a ketene (derived from **Diphenylacetyl chloride**) with an imine. Derivatives of these β -lactams have shown binding affinity for both ER α and ER β isoforms.[10]

Diagram 3: Role in Estrogen Receptor Antagonist Synthesis



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